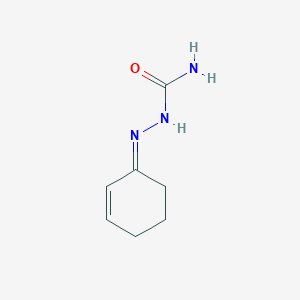
9-benzyl-1,1-dimethyl-1,2,3,9-tetrahydro-4H-carbazol-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
9-benzyl-1,1-dimethyl-1,2,3,9-tetrahydro-4H-carbazol-4-one, also known as BDCT, is a synthetic compound that has gained attention in scientific research due to its potential pharmacological properties. BDCT is a carbazole derivative that has shown promising results in various studies related to its synthesis, mechanism of action, and potential applications in the field of medicine.
Mecanismo De Acción
The mechanism of action of 9-benzyl-1,1-dimethyl-1,2,3,9-tetrahydro-4H-carbazol-4-one is not fully understood, but it is believed to involve the modulation of various signaling pathways and the regulation of gene expression. This compound has been shown to interact with various receptors and enzymes, leading to the activation or inhibition of specific pathways that are involved in the regulation of cellular processes.
Biochemical and Physiological Effects:
This compound has been shown to exhibit various biochemical and physiological effects, including the inhibition of cell proliferation, the induction of apoptosis, and the modulation of the immune system. This compound has also been shown to have antioxidant properties and to protect against oxidative stress, which is believed to play a role in the development of various diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
9-benzyl-1,1-dimethyl-1,2,3,9-tetrahydro-4H-carbazol-4-one has several advantages for use in lab experiments, including its high purity and stability, as well as its well-defined chemical structure. However, there are also some limitations to its use, including its relatively low solubility in water and its potential toxicity at high concentrations.
Direcciones Futuras
There are several future directions for research on 9-benzyl-1,1-dimethyl-1,2,3,9-tetrahydro-4H-carbazol-4-one, including the investigation of its potential as a therapeutic agent for the treatment of various diseases, the optimization of its synthesis and purification methods, and the exploration of its interactions with other compounds and molecules. Further studies are also needed to elucidate the mechanism of action of this compound and to identify its potential side effects and toxicity.
Métodos De Síntesis
9-benzyl-1,1-dimethyl-1,2,3,9-tetrahydro-4H-carbazol-4-one can be synthesized through a multistep process that involves the condensation of benzaldehyde and dimethylamine, followed by a series of reactions that lead to the formation of the final product. The synthesis of this compound has been optimized to achieve high yields and purity, making it suitable for further research and development.
Aplicaciones Científicas De Investigación
9-benzyl-1,1-dimethyl-1,2,3,9-tetrahydro-4H-carbazol-4-one has been studied extensively for its potential applications in the field of medicine. It has been shown to exhibit various pharmacological activities, including antitumor, anti-inflammatory, and neuroprotective properties. This compound has also been investigated for its potential as a therapeutic agent for the treatment of various diseases, such as cancer, Alzheimer's disease, and Parkinson's disease.
Propiedades
Fórmula molecular |
C21H21NO |
|---|---|
Peso molecular |
303.4 g/mol |
Nombre IUPAC |
9-benzyl-1,1-dimethyl-2,3-dihydrocarbazol-4-one |
InChI |
InChI=1S/C21H21NO/c1-21(2)13-12-18(23)19-16-10-6-7-11-17(16)22(20(19)21)14-15-8-4-3-5-9-15/h3-11H,12-14H2,1-2H3 |
Clave InChI |
VDIHGEIMRYDPTO-UHFFFAOYSA-N |
SMILES |
CC1(CCC(=O)C2=C1N(C3=CC=CC=C32)CC4=CC=CC=C4)C |
SMILES canónico |
CC1(CCC(=O)C2=C1N(C3=CC=CC=C32)CC4=CC=CC=C4)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![8-methoxy-6H-benzo[c]chromen-6-one](/img/structure/B295953.png)
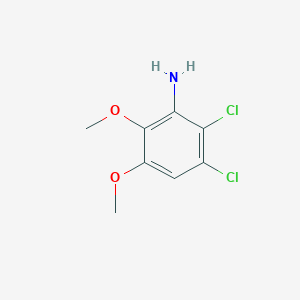
![9H-anthra[1,9-bc][1,5]benzothiazepin-9-one](/img/structure/B295958.png)

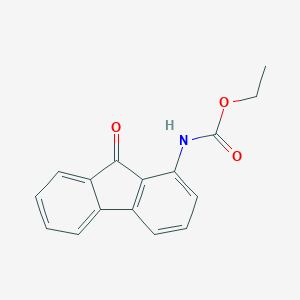
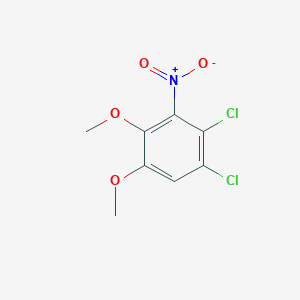
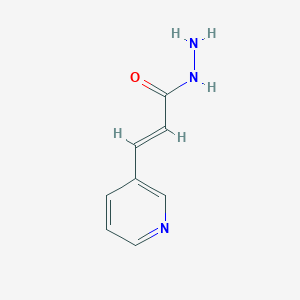
![8-methoxy-2,3,6,7-tetrahydro-1H,5H-pyrido[3,2,1-ij]quinoline-9-carbaldehyde](/img/structure/B295965.png)

![Bicyclo[9.2.2]pentadeca-1(13),11,14-trien-5-one](/img/structure/B295967.png)

![2-[4-(Acetyloxy)phenyl]-2-oxoethanediazonium](/img/structure/B295974.png)
![Bicyclo[10.1.0]tridecan-2-ol](/img/structure/B295975.png)
